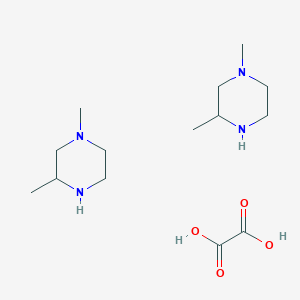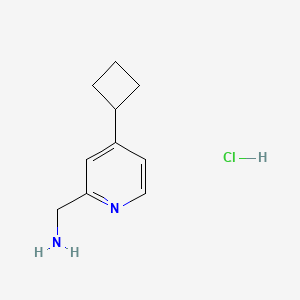![molecular formula C19H16N2O2 B14081111 [1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate CAS No. 136951-59-2](/img/structure/B14081111.png)
[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of two amino groups at the 3 and 5 positions on the benzoic acid ring, and an ester linkage to a biphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester typically involves the esterification of 3,5-diaminobenzoic acid with [1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3,5-dinitrobenzoic acid, [1,1’-biphenyl]-4-yl ester.
Reduction: 3,5-diaminobenzyl alcohol, [1,1’-biphenyl]-4-yl ester.
Substitution: Various substituted benzoic acid derivatives depending on the substituent used.
Applications De Recherche Scientifique
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, altering their activity. The biphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diaminobenzoic acid: Lacks the biphenyl ester group, making it less hydrophobic and less effective in certain applications.
Benzoic acid, 3,5-dinitro-, [1,1’-biphenyl]-4-yl ester: Contains nitro groups instead of amino groups, leading to different reactivity and applications.
Benzoic acid, 3,5-diamino-, 1-methylethyl ester: Has a different ester group, affecting its physical and chemical properties.
Uniqueness
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester is unique due to its combination of amino groups and biphenyl ester linkage. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry .
Propriétés
Numéro CAS |
136951-59-2 |
|---|---|
Formule moléculaire |
C19H16N2O2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
(4-phenylphenyl) 3,5-diaminobenzoate |
InChI |
InChI=1S/C19H16N2O2/c20-16-10-15(11-17(21)12-16)19(22)23-18-8-6-14(7-9-18)13-4-2-1-3-5-13/h1-12H,20-21H2 |
Clé InChI |
PGPHYPVULCSMMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)


![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)




![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)

![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)


